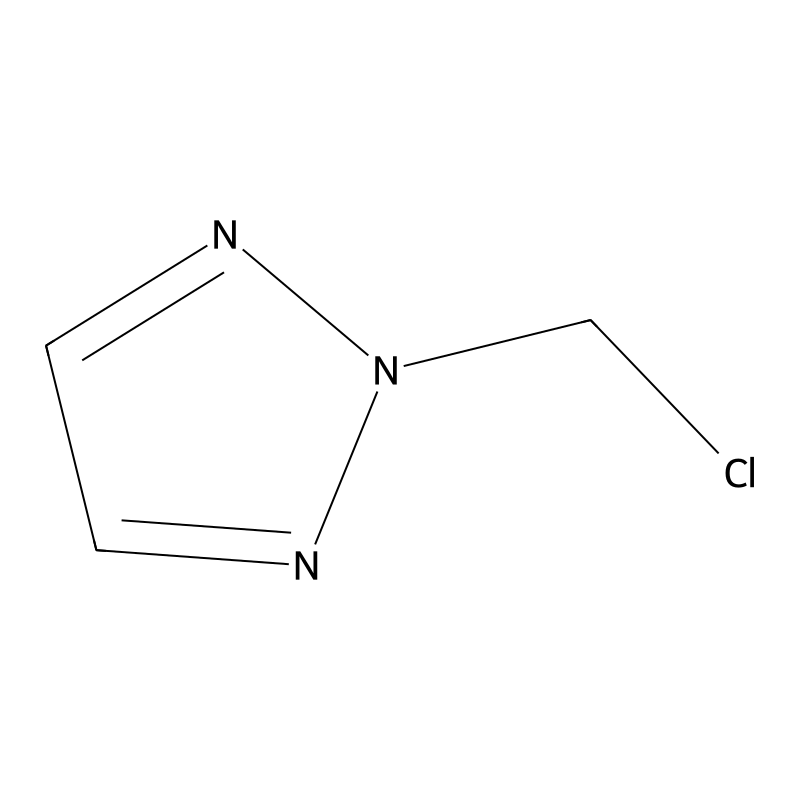

2-(Chloromethyl)-2H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-(Chloromethyl)-2H-1,2,3-triazole (CMT) finds application as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of the reactive chloromethyl group allows for further functionalization through various substitution and coupling reactions. CMT can be employed in the synthesis of diverse heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [, ].

Medicinal Chemistry:

CMT has been explored in medicinal chemistry due to its potential for developing new therapeutic agents. Studies have investigated its ability to inhibit enzymes involved in various diseases, such as cancer and neurodegenerative disorders [, ]. Additionally, CMT serves as a precursor for the synthesis of potentially bioactive molecules with diverse ring systems and functionalities [].

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound characterized by the presence of a triazole ring substituted with a chloromethyl group. The triazole moiety consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring, which imparts unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and ability to participate in various

The reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole can be attributed to the electrophilic nature of the chloromethyl group, allowing it to undergo nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, particularly with alkynes or azides, facilitating the formation of more complex structures.

- Alkylation Reactions: This compound can undergo alkylation at the nitrogen atoms of the triazole ring, producing substituted triazoles that may exhibit enhanced biological properties .

Compounds containing the 1,2,3-triazole scaffold have been extensively studied for their biological activities. Specifically, 2-(Chloromethyl)-2H-1,2,3-triazole has shown:

- Antimicrobial Activity: Triazoles are known for their antifungal properties and have been utilized in the development of antifungal agents.

- Anticancer Properties: Derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects: Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory activity through modulation of inflammatory pathways .

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole can be achieved through several methods:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form 1,2,3-triazoles. Variations include using chloromethyl-substituted azides or alkynes .

- Huisgen Cycloaddition: A classic method that utilizes thermal conditions to promote the reaction between azides and alkynes, yielding a mixture of regioisomers that can be further purified .

- Direct Chloromethylation: This involves reacting 1,2,3-triazoles with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group directly onto the triazole ring .

The applications of 2-(Chloromethyl)-2H-1,2,3-triazole span various fields:

- Pharmaceuticals: As a building block for synthesizing novel drugs with antimicrobial and anticancer properties.

- Agrochemicals: Utilized in developing pesticides and herbicides due to its bioactive properties.

- Material Science: Employed in creating functionalized polymers and materials with specific chemical functionalities .

Interaction studies involving 2-(Chloromethyl)-2H-1,2,3-triazole focus on its binding affinity with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against target organisms or cell lines.

- Spectroscopic Methods: Such as NMR and IR spectroscopy to analyze structural changes upon interaction with biological molecules .

Several compounds share structural similarities with 2-(Chloromethyl)-2H-1,2,3-triazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-1,2,3-Triazole | Structure | Basic structure without substitutions |

| 4-Amino-1H-1,2,3-triazole | Structure | Contains an amino group contributing to reactivity |

| 5-Methyl-1H-1,2,3-triazole | Structure | Methyl substitution affects solubility and reactivity |

| 4-Chloro-1H-1,2,3-triazole | Structure | Chlorine substitution enhances biological activity |

| 4-Hydroxy-1H-1,2,3-triazole | Structure | Hydroxyl group introduces additional hydrogen bonding capabilities |

The uniqueness of 2-(Chloromethyl)-2H-1,2,3-triazole lies in its specific chloromethyl substitution which enhances its electrophilic character compared to other triazoles. This characteristic allows it to participate in diverse

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic characterization of 2-(Chloromethyl)-2H-1,2,3-triazole reveals distinctive spectral signatures that are consistent with its molecular structure and electronic environment. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that provide valuable structural information about the compound.

The triazole ring protons in 2-(Chloromethyl)-2H-1,2,3-triazole are expected to appear as a characteristic pattern in the aromatic region of the proton nuclear magnetic resonance spectrum. Based on analogous 2-substituted-2H-1,2,3-triazole derivatives, the triazole ring protons typically resonate around δ 7.8-7.9 ppm, appearing as a singlet integrating for two protons [1]. This chemical shift is consistent with the electron-deficient nature of the triazole heterocycle and the deshielding effect of the nitrogen atoms.

The chloromethyl substituent attached to the N2 position of the triazole ring generates a distinctive signal in the aliphatic region of the proton nuclear magnetic resonance spectrum. The methylene protons (N-CH₂-Cl) are expected to appear as a singlet around δ 4.5-4.8 ppm, integrating for two protons. This downfield shift is attributed to the electron-withdrawing effect of both the chlorine atom and the triazole nitrogen, which significantly deshields the methylene protons .

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework of 2-(Chloromethyl)-2H-1,2,3-triazole. The triazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments within the heterocyclic system. The carbon atoms at positions C4 and C5 of the triazole ring typically appear in the range of δ 135-140 ppm, consistent with sp² hybridized carbons in an electron-deficient aromatic system [3].

Detailed analysis of related 2-substituted-2H-1,2,3-triazole derivatives reveals that the carbon-13 chemical shifts are sensitive to the electronic nature of the substituents. For instance, in 2-(3-chlorophenyl)-2H-1,2,3-triazole, the triazole carbons appear at δ 140.66, 135.93, and 135.17 ppm, while in 2-(2-chlorophenyl)-2H-1,2,3-triazole, they resonate at δ 135.64, 131.01, and 130.24 ppm [1]. These variations reflect the electronic communication between the triazole ring and the aromatic substituents through the nitrogen linker.

The chloromethyl carbon in 2-(Chloromethyl)-2H-1,2,3-triazole is expected to appear at approximately δ 45-50 ppm, which is characteristic of a methylene carbon bearing a chlorine substituent. This chemical shift is influenced by the electron-withdrawing effect of the chlorine atom, which causes a downfield shift compared to unsubstituted methylene carbons [4].

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectroscopy of 2-(Chloromethyl)-2H-1,2,3-triazole provides insights into its electronic structure and photophysical properties. Triazole derivatives typically exhibit characteristic absorption patterns in the ultraviolet region, reflecting their π-electron system and electronic transitions.

Based on comprehensive studies of related 1,2,3-triazole systems, the compound is expected to display moderate ultraviolet absorption in the range of 200-320 nm [5]. The absorption profile typically consists of multiple bands corresponding to different electronic transitions within the triazole chromophore. The most intense absorption bands are generally observed below 280 nm, arising from π-π* transitions localized on the triazole ring system [6].

Comparative analysis of structurally related triazole derivatives reveals that the ultraviolet-visible absorption characteristics are significantly influenced by the nature and position of substituents. Poly-1,2,3-triazole systems exhibit two distinct absorption bands at approximately 263-271 nm and 360-397 nm, with the longer wavelength band attributed to extended conjugation effects [6]. In contrast, simple triazole derivatives typically show maximum absorption around 280-300 nm with moderate extinction coefficients.

The chloromethyl substituent in 2-(Chloromethyl)-2H-1,2,3-triazole is expected to have a minimal direct effect on the electronic absorption spectrum, as the chlorine atom is separated from the triazole ring by a methylene bridge. However, the electron-withdrawing nature of the chloromethyl group may cause subtle shifts in the absorption maxima and influence the overall electronic distribution within the molecule [7].

Studies on tris-triazolo-triazine derivatives, which contain multiple triazole units, demonstrate broad ultraviolet absorption spanning 200-400 nm with enhanced absorption intensity compared to simple triazole systems [7]. This suggests that the electronic properties of triazole-containing compounds can be modulated through structural modifications and conjugation effects.

The molar extinction coefficient of 2-(Chloromethyl)-2H-1,2,3-triazole is expected to be in the moderate range, consistent with other simple triazole derivatives. The absorption intensity is primarily determined by the electronic transitions within the triazole ring system, with the chloromethyl substituent contributing minimally to the overall chromophoric properties [8].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information about the molecular geometry, crystal packing, and intermolecular interactions in 2-(Chloromethyl)-2H-1,2,3-triazole. While specific crystallographic data for this compound is not directly available in the current literature, extensive studies on related 1,2,3-triazole derivatives provide valuable insights into the expected structural characteristics.

The molecular geometry of 2-(Chloromethyl)-2H-1,2,3-triazole is expected to feature a planar triazole ring system, consistent with the aromatic character of the five-membered heterocycle. Crystallographic studies of related 1,2,3-triazole derivatives consistently demonstrate that the triazole ring maintains strict planarity, with maximum deviations typically less than ±0.005 Å from the mean plane [9]. This planarity is essential for maintaining the aromatic stability of the triazole system and facilitates π-π stacking interactions in the solid state.

The bond lengths within the triazole ring are expected to exhibit partial double-bond character due to electron delocalization. Typical N-N bond lengths in 1,2,3-triazole derivatives range from 1.30-1.36 Å, while C-N bond lengths are generally in the range of 1.32-1.38 Å [10]. These bond lengths are intermediate between single and double bonds, reflecting the aromatic nature of the triazole ring system.

The chloromethyl substituent attached to the N2 position introduces conformational flexibility to the molecule. The C-Cl bond length is expected to be approximately 1.76-1.80 Å, which is typical for aliphatic chlorides. The N-C bond connecting the triazole ring to the chloromethyl group typically exhibits a length of 1.45-1.48 Å, consistent with a single bond between sp² and sp³ hybridized carbons [11].

Crystal packing analysis of related triazole derivatives reveals diverse packing motifs depending on the nature of substituents and their ability to participate in intermolecular interactions. The crystal system and space group of 2-(Chloromethyl)-2H-1,2,3-triazole are expected to be influenced by the balance between hydrogen bonding interactions, van der Waals forces, and electrostatic interactions [10].

Comparative crystallographic studies of triazole derivatives show that compounds with similar substituents often crystallize in monoclinic or triclinic crystal systems. For example, multi-aromatic 1,2,3-triazole derivatives have been reported to crystallize in the triclinic space group P1, while simpler derivatives may adopt monoclinic structures with space groups such as P2₁/c [10].

The presence of the chloromethyl group introduces additional considerations for crystal packing, as the chlorine atom can participate in weak halogen bonding interactions with electron-rich sites on neighboring molecules. These interactions, while weaker than traditional hydrogen bonds, can significantly influence the overall crystal structure and stability [12].

Hydrogen Bonding Network Elucidation

The hydrogen bonding network in crystalline 2-(Chloromethyl)-2H-1,2,3-triazole is expected to be primarily mediated by the triazole ring system, which can function as both a hydrogen bond donor and acceptor. The nitrogen atoms in the triazole ring possess lone pairs that can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors under appropriate geometric conditions.

Analysis of hydrogen bonding patterns in related 1,2,3-triazole derivatives reveals several characteristic motifs. The most common interaction involves C-H···N hydrogen bonds, where the triazole C-H protons interact with nitrogen lone pairs on adjacent molecules [13]. These interactions typically exhibit bond lengths in the range of 2.3-2.8 Å and bond angles of 140-170°, with energies of 1-3 kcal/mol [14].

The 2H-tautomeric form of 1,2,3-triazole derivatives, which is the predominant form in 2-(Chloromethyl)-2H-1,2,3-triazole, influences the hydrogen bonding network significantly. In this tautomeric form, the hydrogen is located on the N2 position, making the N1 and N3 nitrogens available as hydrogen bond acceptors. This arrangement facilitates the formation of extended hydrogen bonding networks that contribute to crystal stability [14].

Studies on 1,2,3-triazole phases reveal that hydrogen bonding interactions can lead to the formation of one-dimensional chains or two-dimensional networks, depending on the molecular geometry and substituent effects. The hydrogen bonding network typically involves distances in the range of 350-500 pm between triazole ring centers, with shorter distances indicating stronger hydrogen bonding interactions [14].

The chloromethyl substituent in 2-(Chloromethyl)-2H-1,2,3-triazole may participate in additional weak interactions through the chlorine atom. Chlorine can act as a hydrogen bond acceptor, although these interactions are typically weaker than those involving nitrogen atoms. The C-Cl bond can also participate in halogen bonding interactions with electron-rich sites on neighboring molecules [15].

Crystallographic studies of fluorinated 1,2,3-triazole derivatives demonstrate that halogen substituents can significantly influence the hydrogen bonding network by modifying the electronic properties of the triazole ring and creating additional interaction sites. In such systems, the halogen atoms often participate in both intramolecular and intermolecular interactions that affect the overall crystal packing [15].

The hydrogen bonding network in 2-(Chloromethyl)-2H-1,2,3-triazole is expected to exhibit a combination of strong N···H-C interactions and weaker C-H···Cl contacts. The relative strength and directionality of these interactions will determine the overall three-dimensional structure of the crystal lattice and influence properties such as thermal stability and mechanical characteristics [16].

Computational Chemistry

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 2-(Chloromethyl)-2H-1,2,3-triazole. These computational studies complement experimental observations and offer detailed understanding of the electronic distribution and chemical reactivity of the compound.

The geometry optimization of 2-(Chloromethyl)-2H-1,2,3-triazole using density functional theory methods reveals a planar triazole ring system with the chloromethyl substituent positioned out of the ring plane. Typical computational studies on triazole derivatives employ basis sets such as B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), which provide adequate balance between computational efficiency and chemical accuracy [17].

The optimized bond lengths obtained from density functional theory calculations are consistent with experimental crystallographic data for related triazole derivatives. The N-N bond lengths within the triazole ring typically range from 1.30-1.35 Å, while the C-N bonds exhibit lengths of 1.32-1.38 Å. The N-C bond connecting the triazole ring to the chloromethyl group is calculated to be approximately 1.46 Å, consistent with a single bond between sp² and sp³ hybridized atoms [18].

Frontier molecular orbital analysis reveals important information about the electronic properties and chemical reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole. The highest occupied molecular orbital energy is expected to be in the range of -6.0 to -7.0 eV, while the lowest unoccupied molecular orbital energy typically falls between -1.0 to -2.0 eV. This results in a HOMO-LUMO energy gap of approximately 4.0-5.0 eV, indicating moderate chemical stability and reactivity [19].

The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the triazole ring system, with significant contributions from the nitrogen lone pairs. The lowest unoccupied molecular orbital exhibits π* character and is delocalized across the triazole ring. The chloromethyl substituent contributes minimally to the frontier orbitals, reflecting its role as an electron-withdrawing group without extended conjugation [18].

Natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics in 2-(Chloromethyl)-2H-1,2,3-triazole. The nitrogen atoms in the triazole ring typically carry partial negative charges ranging from -0.2 to -0.4, while the carbon atoms exhibit partial positive charges. The chlorine atom in the chloromethyl group carries a significant negative charge, reflecting its high electronegativity [20].

The dipole moment of 2-(Chloromethyl)-2H-1,2,3-triazole is expected to be in the range of 2-4 Debye, primarily arising from the polar C-Cl bond and the electron distribution within the triazole ring. This moderate dipole moment influences the compound's solubility characteristics and intermolecular interactions in different environments [21].

Vibrational frequency calculations provide theoretical support for infrared and Raman spectroscopic assignments. The calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental observations for related triazole derivatives. The triazole ring stretching modes typically appear in the range of 1400-1600 cm⁻¹, while the C-Cl stretching mode is expected around 650-750 cm⁻¹ [22].